molecular formula C14H16BF3O3 B1398683 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone CAS No. 631909-42-7

2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No. B1398683
M. Wt: 300.08 g/mol
InChI Key: SSSNNFUDRJNVLI-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” is a fluorinated building block . It has a molecular formula of C14H16BF3O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoroacetophenone core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving “2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” are not available in the search results, similar compounds such as 2,2,2-Trifluoroacetophenone have been reported to undergo reactions like asymmetric reduction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.08 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Structural and Conformational Analysis

  • The compounds related to 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone have been synthesized and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the molecular structures and conformational properties of these compounds. Density Functional Theory (DFT) has been used to calculate molecular structures and physicochemical properties, aiding in a better understanding of these compounds (Huang et al., 2021).

Synthesis of Enantiomers

  • The chemical has been used in the asymmetric synthesis of enantiomers, which are chiral molecules that are mirror images of each other. These enantiomers are important in developing pharmaceuticals and other chemical products with specific desired properties (Demir et al., 2001).

Application in Photoluminescence

  • Derivatives of this compound have been utilized in the development of nanoparticles with enhanced brightness and emission tuning capabilities. These nanoparticles have applications in various fields, including bioimaging, sensing, and photovoltaics (Fischer et al., 2013).

Boronated Phosphonium Salts Synthesis

  • This compound has been incorporated in the synthesis of boronated phosphonium salts, which have applications in fields such as medicinal chemistry and materials science. These salts have been studied for their cytotoxicity and boron uptake, which is crucial in the development of cancer therapeutics (Morrison et al., 2010).

Development of Hyperbranched Polymers

  • It has been used in the synthesis of hyperbranched polymers with controlled degrees of branching. These polymers have potential applications in various industries, including coatings, adhesives, and pharmaceuticals (Segawa et al., 2010).

Photolysis in Photoaffinity Probes

  • The compound has been studied for its role in the photolysis of diazirines, which is significant in the context of photoaffinity labeling. This application is particularly important in biochemical studies for understanding molecular interactions (Platz et al., 1991).

Future Directions

Future directions could involve exploring the synthesis methods and potential applications of this compound. For instance, 2,2,2-Trifluoroacetophenone has been used to form new aromatic 3F polymers , suggesting potential uses for related compounds in polymer chemistry.

properties

IUPAC Name

2,2,2-trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-6-9(8-10)11(19)14(16,17)18/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNNFUDRJNVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725503
Record name 2,2,2-Trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

CAS RN

631909-42-7
Record name 2,2,2-Trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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